

Technical Guide: 2-Chloro-5-fluoro-N-methylpyridin-4-amine

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 2-Chloro-5-fluoro-N-methylpyridin-4-amine
Cat. No.: B11810286

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Synthesis, Reactivity, and Applications in Drug Discovery

Executive Summary

2-Chloro-5-fluoro-N-methylpyridin-4-amine (CAS: 1256834-94-2) is a highly specialized pyridine scaffold used primarily in the development of small-molecule inhibitors for oncology and immunology. Its structural uniqueness lies in the specific arrangement of a 2-chloro "handle" for cross-coupling, a 5-fluoro motif for metabolic stability and electronic modulation, and a 4-N-methylamino group that often serves as a key hydrogen-bond donor/acceptor in ATP-binding pockets.

This guide details the regioselective synthesis of this core, its mechanistic underpinnings, and its application in synthesizing inhibitors for targets such as EHMT1/2 (G9a) and KRAS.

Chemical Identity & Physical Properties[1][2][3][4]

Property	Specification
Chemical Name	2-Chloro-5-fluoro-N-methylpyridin-4-amine
CAS Number	1256834-94-2
Molecular Formula	C ₆ H ₆ ClFN ₂
Molecular Weight	160.58 g/mol
Appearance	Off-white to pale yellow solid
Solubility	Soluble in DMSO, DMF, THF, Dichloromethane
pKa (Calculated)	~3.5 (Pyridine N), ~10.5 (Amine NH)
SMILES	<chem>CNC1=C(F)C=NC(Cl)=C1</chem>

Synthetic Pathways & Regiochemistry

The Core Synthesis: Regioselective SNAr

The primary route to this scaffold is the nucleophilic aromatic substitution (SNAr) of 2,4-dichloro-5-fluoropyridine with methylamine.

The Challenge: The starting material has two electrophilic sites (C2 and C4). The Solution: The reaction is highly regioselective for the C4 position.^[1]

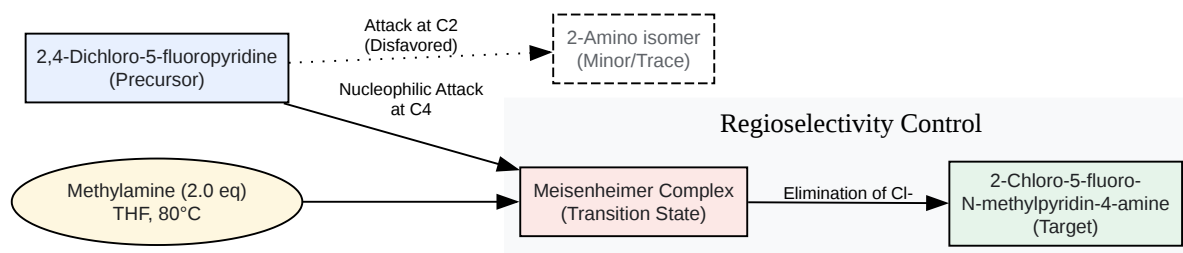
Mechanistic Insight (Expertise & Experience)

Why C4 over C2?

- **Electronic Activation:** The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing effect. The C4 position is para-like to the nitrogen, making it highly deficient in electron density and thus more susceptible to nucleophilic attack than the ortho-like C2 position.
- **Fluorine Effect:** The fluorine atom at C5 is strongly electronegative. It inductively withdraws electron density from the adjacent C4 carbon, further activating it for nucleophilic attack. While fluorine can destabilize the transition state via mesomeric donation, the inductive effect dominates in this specific heterocyclic system, directing the amine to C4.

Reaction Workflow Diagram

The following diagram illustrates the synthesis and the critical regioselective step.



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Caption: Regioselective S_NAr pathway favoring C4 substitution due to electronic activation by the pyridine nitrogen and C5-fluorine.

Experimental Protocols

Protocol A: Synthesis of 2-Chloro-5-fluoro-N-methylpyridin-4-amine

Validating Source: Adapted from WO2017181177 (Epizyme, Inc.)

Materials:

- 2,4-Dichloro-5-fluoropyridine (1.0 eq)^{[2][3]}
- Methylamine (2.0 M in THF, 2.5 eq)
- Triethylamine (3.0 eq) or K₂CO₃ (2.0 eq)
- Solvent: Anhydrous THF or Ethanol

Step-by-Step Procedure:

- Setup: Charge a pressure tube or sealed reaction vial with 2,4-dichloro-5-fluoropyridine (e.g., 300 mg) dissolved in anhydrous THF (8 mL).
- Addition: Cool the solution to 0°C. Dropwise add the methylamine solution.
- Reaction: Seal the vessel and heat to 80°C for 18 hours.
 - Note: Monitoring by LCMS is crucial. You should see the consumption of the starting material (Rt ~ high) and the appearance of the product (M+H = 161).
- Workup: Cool to room temperature. Concentrate the mixture under reduced pressure to remove excess methylamine and solvent.
- Purification: Dilute the residue with Ethyl Acetate and wash with water and brine. Dry over Na₂SO₄.^[4] Purify via flash column chromatography (SiO₂, Hexanes/Ethyl Acetate gradient 0-40%).
- Yield: Expect 75-85% yield of a pale solid.

Protocol B: Downstream Coupling (Suzuki-Miyaura)

Application: Functionalizing the C2-position.

- Reagents: Product from Protocol A (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), Cs₂CO₃ (3.0 eq).
- Conditions: 1,4-Dioxane/Water (4:1), 90°C, 4 hours.
- Outcome: The C2-chlorine is highly reactive towards Pd-catalyzed cross-coupling, allowing for the rapid construction of biaryl kinase inhibitors.

Medicinal Chemistry Applications

Epigenetic Modulation (EHMT1/2 Inhibitors)

This scaffold is a confirmed intermediate in the synthesis of inhibitors for Euchromatic Histone-lysine N-Methyltransferase 1 and 2 (EHMT1/2), also known as G9a.

- Mechanism: The 4-amino-pyridine core mimics the adenine ring of the cofactor SAM (S-adenosyl methionine), binding into the hinge region of the methyltransferase.
- Role of Fluorine: The C5-fluorine occupies a small hydrophobic pocket and protects the ring from oxidative metabolism (blocking P450 oxidation at the electron-rich C5 position).

KRAS and Kinase Inhibition

While specific proprietary structures vary, the 2-chloro-5-fluoro-4-aminopyridine motif is structurally analogous to the core found in Sotorasib (KRAS G12C inhibitor) and Lorlatinib (ALK/ROS1 inhibitor).

- Sotorasib Analog: Sotorasib utilizes a pyrido[2,3-d]pyrimidin-2(1H)-one core, but early discovery efforts often utilize the simpler pyridine scaffold to establish SAR (Structure-Activity Relationships) before cyclizing to the bicycle.
- Key Interaction: The N-methyl group at C4 often forms a critical hydrogen bond with the hinge region backbone carbonyl of the target kinase.

Safety & Handling (MSDS Highlights)

Hazard Class	Statement	Precaution
Acute Toxicity	H302: Harmful if swallowed.	Do not eat/drink in lab. Wash hands post-handling.
Skin/Eye Irritant	H315/H319: Causes skin/eye irritation.	Wear nitrile gloves and safety goggles.
Reactivity	Stable, but incompatible with strong oxidizers.	Store in a cool, dry place under inert gas (Argon).

Disposal: Halogenated organic waste.[5] Do not dispose of in general drains.

References

- Epizyme, Inc. (2017).[6] Amine-substituted aryl or heteroaryl compounds as EHMT1 and EHMT2 inhibitors. WO2017181177A1.

- Source for Protocol A and applic
- National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 58283466: **2-Chloro-5-fluoro-N-methylpyridin-4-amine**.
 - Verification of chemical identity and physical properties.
- BenchChem Technical Support. Controlling Regioselectivity in Dichloropyridine Reactions.
 - Source for mechanistic insight on C4 vs C2 regioselectivity in S_NAr reactions.
- MDPI Molecules. Regioselective Nucleophilic Aromatic Substitution: Insights into 4-Aminoquinazoline Synthesis.
 - Comparative analysis of regioselectivity in 2,4-dichloro-heterocycles.

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Sources

- [1. mdpi.com \[mdpi.com\]](https://www.mdpi.com)
- [2. patentimages.storage.googleapis.com \[patentimages.storage.googleapis.com\]](https://patentimages.storage.googleapis.com)
- [3. WO2017181177A1 - Amine-substituted aryl or heteroaryl compounds as ehmt1 and ehmt2 inhibitors - Google Patents \[patents.google.com\]](https://patents.google.com)
- [4. 2-Chloro-5-fluoro-6-methyl-N-o-tolylpyrimidin-4-amine - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [5. patentimages.storage.googleapis.com \[patentimages.storage.googleapis.com\]](https://patentimages.storage.googleapis.com)
- [6. patentimages.storage.googleapis.com \[patentimages.storage.googleapis.com\]](https://patentimages.storage.googleapis.com)
- To cite this document: BenchChem. [Technical Guide: 2-Chloro-5-fluoro-N-methylpyridin-4-amine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b11810286/docs#technical-guide-2-chloro-5-fluoro-n-methylpyridin-4-amine\]](https://www.benchchem.com/product/b11810286/docs#technical-guide-2-chloro-5-fluoro-n-methylpyridin-4-amine)

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